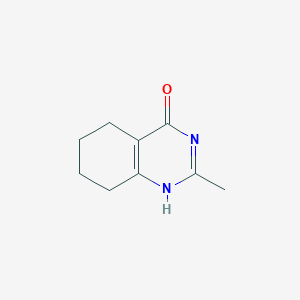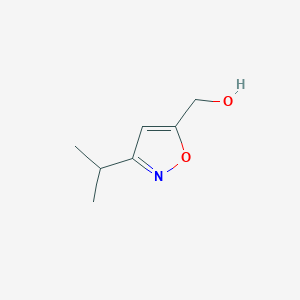
8-Bromo-6-nitroquinoline
描述
8-Bromo-6-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method is the Skraup reaction, which uses 4-bromo-2-nitroaniline and glycerol to produce 6-bromo-8-nitroquinoline . This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 8-Bromo-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Nucleophilic Substitution: Formation of azidoquinoline derivatives.
Reduction: Formation of 8-bromo-6-aminoquinoline.
Electrophilic Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
8-Bromo-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 8-Bromo-6-nitroquinoline depends on its application:
Anticancer Activity: It may intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity: It can inhibit the growth of bacteria by interfering with their metabolic processes.
Fluorescent Probe: The compound’s electronic structure allows it to absorb and emit light, making it useful in imaging applications.
相似化合物的比较
8-Nitroquinoline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
6-Bromoquinoline: Lacks the nitro group, affecting its electronic properties and reactivity.
8-Bromoquinoline: Lacks the nitro group, making it less versatile in chemical reactions.
Uniqueness: 8-Bromo-6-nitroquinoline’s combination of bromine and nitro groups makes it highly reactive and versatile, suitable for a wide range of chemical transformations and applications .
属性
IUPAC Name |
8-bromo-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMYKZIUOIXCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
![(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B186605.png)







![[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B186622.png)

![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

